2-(5-Amino-2-fluorophenyl)propionic acid
Description
2-(5-Amino-2-fluorophenyl)propionic acid is a substituted propionic acid derivative featuring a phenyl ring with amino (-NH₂) and fluoro (-F) groups at the 5- and 2-positions, respectively. Propionic acid derivatives are widely used in pharmaceuticals, agrochemicals, and industrial processes, with their biological and chemical behaviors heavily influenced by substituent patterns .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(5-amino-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(9(12)13)7-4-6(11)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
OGBOSGRDJOSMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Theoretical values inferred from analogs.
Preparation Methods
Synthesis of 2-Fluoro-5-nitrobenzyl Bromide
The aryl halide precursor, 2-fluoro-5-nitrobenzyl bromide, is pivotal for introducing the substituted phenyl group. While direct synthesis details are sparse in literature, analogous routes suggest:
Alkylation of Diethyl Methylmalonate
Diethyl methylmalonate undergoes alkylation with 2-fluoro-5-nitrobenzyl bromide in the presence of a strong base (e.g., sodium hydride) to form diethyl 2-(2-fluoro-5-nitrophenyl)-2-methylmalonate . Key conditions include:
Hydrolysis and Decarboxylation
The malonate ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to form 2-(2-fluoro-5-nitrophenyl)-2-methylmalonic acid . Subsequent heating (100–120°C) induces decarboxylation, yielding 2-(2-fluoro-5-nitrophenyl)propionic acid .
Nitro Group Reduction Strategies
The conversion of the nitro group to an amino group is achieved via catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation
Iron-Acetic Acid Reduction
-
Conditions : Iron powder (5–10 equiv.), glacial acetic acid, 70–80°C, 3–5 hours.
-
Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine stages.
Alternative Synthetic Pathways
Friedel-Crafts Acylation with Protected Amines
Introducing the propionic acid chain via Friedel-Crafts acylation requires protection of the amino group (e.g., as an acetanilide). Post-acylation, deprotection and reduction steps yield the target compound. Challenges include regioselectivity and competing side reactions.
Suzuki-Miyaura Coupling
Aryl boronic acids (e.g., 5-amino-2-fluorophenylboronic acid) can couple with α-bromopropionic acid derivatives. However, boronic acid instability and stringent anhydrous conditions limit scalability.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Malonic Ester Synthesis | Alkylation, hydrolysis, reduction | 60–75 | Scalable, well-established | Multi-step, nitro intermediate |
| Catalytic Hydrogenation | Direct nitro reduction | >90 | High efficiency | Requires H₂ equipment |
| Iron-Acetic Acid | Cost-effective reduction | 75–85 | No specialized equipment | Longer reaction time |
Challenges and Optimization Opportunities
-
Regioselectivity in Nitration : Achieving 5-nitro substitution on 2-fluorotoluene remains problematic. Alternative directing groups (e.g., sulfonic acids) may improve selectivity.
-
Decarboxylation Efficiency : Microwave-assisted decarboxylation reduces reaction time from hours to minutes, enhancing throughput.
-
Green Chemistry Approaches : Solvent-free conditions or ionic liquids could minimize waste in malonate alkylation .
Q & A
Q. What are the recommended protocols for synthesizing 2-(5-Amino-2-fluorophenyl)propionic acid, and how can reaction efficiency be optimized?
Synthesis typically involves fluorinated aromatic precursors and propionic acid derivatives. For example:
- Stepwise halogenation and amination : Start with 2-fluorophenyl precursors, introduce the amino group via catalytic hydrogenation or nitration followed by reduction .
- Coupling reactions : Use palladium-catalyzed cross-coupling to attach the fluorophenyl moiety to the propionic acid backbone .
- Optimization : Monitor reaction progress via HPLC or GC-MS to adjust stoichiometry, temperature, and catalyst loading. For fluorinated compounds, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions .
Q. How should researchers characterize the structural and purity profile of 2-(5-Amino-2-fluorophenyl)propionic acid?
- Spectroscopic analysis :
- Chromatography :
Q. What are the stability considerations for storing and handling 2-(5-Amino-2-fluorophenyl)propionic acid?
- Storage : Keep in airtight, amber-glass containers at 4°C to prevent photodegradation and moisture absorption. Avoid contact with metals (e.g., aluminum, zinc) to prevent catalytic decomposition .
- Incompatibilities : Oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases may degrade the compound. Test stability under varying pH (3–9) and temperature (4–40°C) conditions .
Advanced Research Questions
Q. How can enantiomeric purity be assessed and controlled for chiral derivatives of this compound?
- Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular dichroism (CD) : Correlate optical rotation data with HPLC retention times to confirm enantiomeric excess (>98% for pharmacological studies) .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate single enantiomers via recrystallization .
Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Q. How can researchers address contradictions in reported toxicity data for structurally similar fluorinated propionic acids?
- Comparative metabolomics : Use LC-MS/MS to profile metabolites of 2-(5-Amino-2-fluorophenyl)propionic acid in cell lines (e.g., HepG2), comparing results to analogs like 2,4-Dichlorophenoxy propionic acid .
- Dose-response studies : Establish NOAEL (no-observed-adverse-effect-level) and LOAEL (lowest-observed-adverse-effect-level) in rodent models, focusing on renal and hepatic biomarkers .
- Mechanistic studies : Evaluate DNA damage via comet assays or γH2AX staining to clarify carcinogenic potential .
Q. What analytical methods are suitable for detecting this compound in environmental matrices (e.g., water, soil)?
- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to concentrate the compound from water samples .
- UHPLC-MS/MS : Employ electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/L) .
- Quality control : Spike samples with isotopically labeled internal standards (e.g., -analogs) to correct for matrix effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
